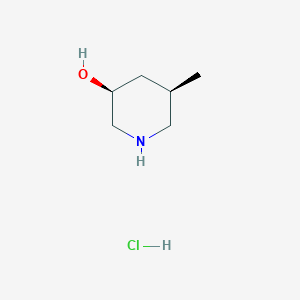
5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride is a complex organic compound characterized by its sulfonyl chloride functional group and trifluoromethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride typically involves multiple steps, starting with the appropriate benzene derivative. One common approach is to begin with 2-(trifluoromethoxy)benzene, which undergoes sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often require the use of chlorosulfonic acid and a suitable catalyst to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, precise temperature control, and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Sulfides or sulfoxides
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of enzyme inhibition and as a tool in biochemical assays. Medicine: Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
4-(Trifluoromethoxy)benzenesulfonyl chloride
2-Methylsulfonylbenzenesulfonyl chloride
3-(Trifluoromethylsulfonyl)benzenesulfonyl chloride
Uniqueness: 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride is unique due to its combination of trifluoromethoxy and methylsulfonyl groups, which impart distinct chemical and physical properties compared to its similar counterparts. These properties make it particularly valuable in specific applications where such functionalities are required.
Propiedades
Fórmula molecular |
C8H6ClF3O5S2 |
|---|---|
Peso molecular |
338.7 g/mol |
Nombre IUPAC |
5-methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O5S2/c1-18(13,14)5-2-3-6(17-8(10,11)12)7(4-5)19(9,15)16/h2-4H,1H3 |
Clave InChI |
RGJAAITVQPBPFU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


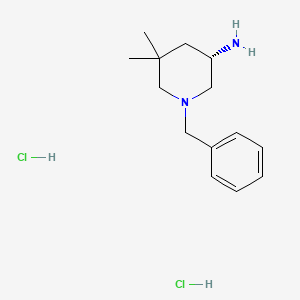
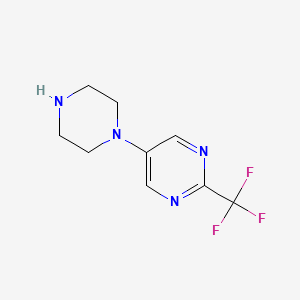
![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)
![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
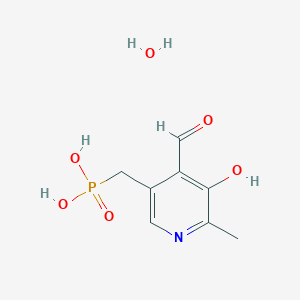
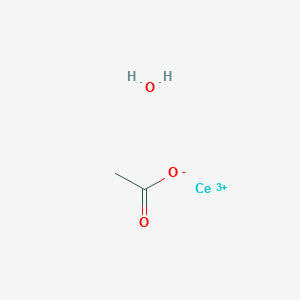
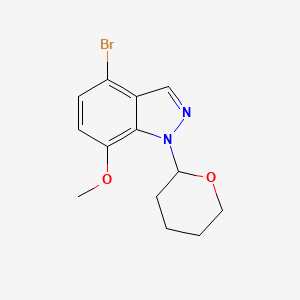

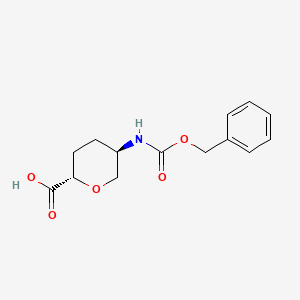

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
